Dipyrazino[2,3-f:2',3'-h]quinoxaline
Overview
Description
Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional nitrogen-containing polyheterocyclic aromatic systems .
Synthesis Analysis
The synthesis of Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been a subject of research for almost three decades . It has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . The design principles and synthetic strategies towards HAT derivatives have been established .Molecular Structure Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a planar, aromatic discotic system . It has an excellent π–π stacking ability, which makes it a building block of choice in a plethora of molecular, macromolecular, and supramolecular systems .Chemical Reactions Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures . It exhibits a high-performance fluorescence response to La3+ .Physical And Chemical Properties Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a molecular weight of 384.27 . It is a powder or crystal form with a melting point of over 500°C . Its empirical formula is C18N12 .Scientific Research Applications
Dipyrazino[2,3-f:2’,3’-h]quinoxaline: Scientific Research Applications
Organic Electronics: Dipyrazino[2,3-f:2’,3’-h]quinoxaline is used in organic electronics due to its high electron affinity and π-conjugated structure. It has potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Hole Transport Layer Material: This compound serves as a hole transport layer material for low voltage top-emitting organic green light emitting devices. It acts as a templating material that forces the copper phthalocyanine (CuPc) donor molecule to assume a vertical-standing morphology .
Electron Deficient Aromatic System: As an electron deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability, it is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems used in research .
Electro-Optical Device Performance: Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3 (HAT_CN) is reported to enhance the performance of electro-optical devices. Devices with HAT_CN show higher current density compared to those without a hole-injection layer .
Mechanism of Action
Target of Action
Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system . It has an excellent π–π stacking ability and is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems . It has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .
Mode of Action
The compound’s interaction with its targets primarily involves π–π stacking . This interaction is a non-covalent force that plays a significant role in the self-assembly of π-conjugated molecules, contributing to the formation of complex structures and systems .
Biochemical Pathways
Its use in various applications suggests it may influence a range of molecular, macromolecular, and supramolecular systems .
Result of Action
The molecular and cellular effects of Dipyrazino[2,3-f:2’,3’-h]quinoxaline’s action are largely dependent on its application. For instance, in organic electronics, it can be used as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be influenced by various environmental factors. For example, in the context of organic electronics, factors such as temperature, humidity, and light exposure can affect its performance . .
Safety and Hazards
Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn when handling this substance . It is recommended to operate in a well-ventilated area and avoid inhalation or ingestion .
Future Directions
Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . It is the building block of choice in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold in the areas of organic materials and nanoscience .
properties
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFIVIVOOQUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyrazino[2,3-f:2',3'-h]quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.